molecular formula C13H15ClN2O2 B13048142 trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate HCl

trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate HCl

Cat. No.: B13048142
M. Wt: 266.72 g/mol
InChI Key: OHQAUZRCLNMWQS-LYCTWNKOSA-N
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Description

Trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C13H14N2O2·HCl. It is known for its unique structure, which includes a pyrrolidine ring substituted with a cyanophenyl group and a methyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the pyrrolidine ring.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound

Industrial Production Methods

Industrial production of trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

methyl (3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)12-8-15-7-11(12)10-5-3-2-4-9(10)6-14;/h2-5,11-12,15H,7-8H2,1H3;1H/t11-,12+;/m1./s1

InChI Key

OHQAUZRCLNMWQS-LYCTWNKOSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2C#N.Cl

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2C#N.Cl

Origin of Product

United States

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